molecular formula C28H22 B14575081 2,3-Dimethyl-9,10-diphenylanthracene CAS No. 61415-64-3

2,3-Dimethyl-9,10-diphenylanthracene

Cat. No.: B14575081
CAS No.: 61415-64-3
M. Wt: 358.5 g/mol
InChI Key: VNNBNOPUVFFNOG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-9,10-diphenylanthracene is a polycyclic aromatic hydrocarbon with a complex structure that includes two methyl groups and two phenyl groups attached to an anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-9,10-diphenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene derivatives, followed by subsequent functional group modifications. For example, starting with 9,10-diphenylanthracene, methyl groups can be introduced at the 2 and 3 positions using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-9,10-diphenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield anthraquinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Mechanism of Action

The mechanism by which 2,3-Dimethyl-9,10-diphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to other molecules or emit light as it returns to the ground state. This process is crucial in applications like fluorescence spectroscopy and OLEDs .

Properties

CAS No.

61415-64-3

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

2,3-dimethyl-9,10-diphenylanthracene

InChI

InChI=1S/C28H22/c1-19-17-25-26(18-20(19)2)28(22-13-7-4-8-14-22)24-16-10-9-15-23(24)27(25)21-11-5-3-6-12-21/h3-18H,1-2H3

InChI Key

VNNBNOPUVFFNOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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